
8-methyl-7H-purine-2,6-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-7H-purine-2,6-diamine hydrochloride, also known as caffeine, is a naturally occurring compound found in coffee, tea, and other beverages. It is a stimulant that is widely used for its ability to increase alertness and improve cognitive performance. In recent years, caffeine has also been the subject of scientific research, with studies investigating its potential health benefits and physiological effects.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 8-methyl-7H-purine-2,6-diamine hydrochloride:
Pharmaceutical Research
8-methyl-7H-purine-2,6-diamine hydrochloride is extensively used in pharmaceutical research as a reference standard for testing and validation of new drugs. Its structural similarity to purine derivatives makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of purine-based drugs .
Cancer Research
This compound is utilized in cancer research to investigate its potential as an anti-cancer agent. Studies have shown that purine derivatives can inhibit the growth of certain cancer cells by interfering with DNA synthesis and repair mechanisms . Researchers are exploring its efficacy in targeting specific cancer types.
Biochemical Assays
In biochemical assays, 8-methyl-7H-purine-2,6-diamine hydrochloride serves as a substrate or inhibitor in enzyme activity studies. Its role in modulating enzyme functions helps in understanding various biochemical pathways and identifying potential therapeutic targets .
Neuroscience Research
The compound is also used in neuroscience research to study its effects on neural cells and neurotransmitter systems. Its interaction with purinergic receptors is of particular interest, as it may influence neural signaling and neuroprotection .
Toxicology
The compound is also utilized in toxicological studies to assess its safety and potential toxic effects. Understanding its toxicity profile is crucial for its application in pharmaceuticals and other fields.
Each of these applications highlights the versatility and importance of 8-methyl-7H-purine-2,6-diamine hydrochloride in scientific research. If you need more detailed information on any specific application, feel free to ask!
Sigma-Aldrich Biosynth ECHEMI Sigma-Aldrich : Biosynth : ECHEMI : Sigma-Aldrich : Biosynth
Propriétés
IUPAC Name |
8-methyl-7H-purine-2,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H5,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCOYJGIFWOOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC(=C2N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7H-purine-2,6-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

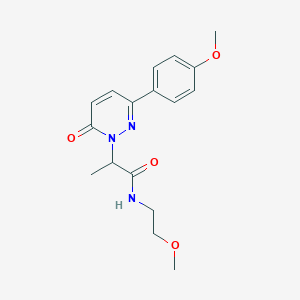
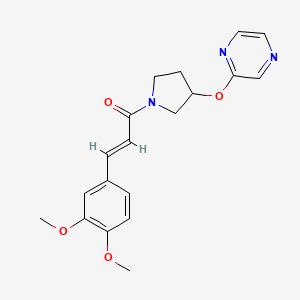
![1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine](/img/structure/B2368471.png)

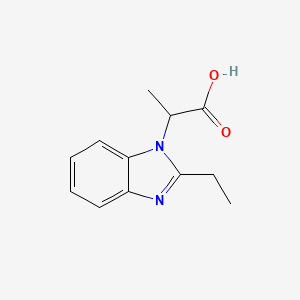
![4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid](/img/structure/B2368475.png)
![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)
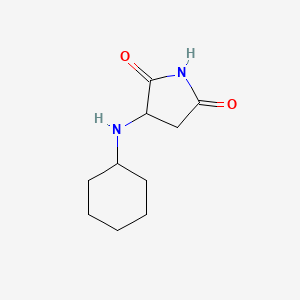


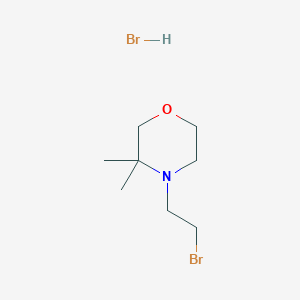
![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)

![6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2368490.png)